

## TNO155: A Deep Dive into its Impact on the Tumor Microenvironment

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A Comparative Guide for Researchers and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node in oncology. Its role in transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS-MAPK cascade, makes it a compelling target for therapeutic intervention. TNO155, a potent and selective allosteric inhibitor of SHP2, is at the forefront of this therapeutic strategy, demonstrating promising preclinical and clinical activity. This guide provides a comprehensive comparison of TNO155's effects on the tumor microenvironment (TME) with other SHP2 inhibitors, supported by experimental data and detailed methodologies.

# TNO155: Mechanism of Action and Therapeutic Rationale

TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation.[1][2] This prevents the dephosphorylation of SHP2's substrates, thereby inhibiting the activation of the RAS-MAPK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in genes like KRAS, BRAF, and EGFR, leading to uncontrolled cell proliferation and survival.[4] Beyond its tumor-intrinsic effects, SHP2 is a key regulator of the immune landscape within the TME. It is involved in the PD-1/PD-L1 immune checkpoint pathway and influences the function of various immune cells.[1]

## **Comparative Efficacy of SHP2 Inhibitors**



While several SHP2 inhibitors are in development, including RMC-4630 and JAB-3068, this guide will focus on available data for TNO155 in comparison to other well-characterized inhibitors like RMC-4630. Direct head-to-head preclinical studies are often limited; however, data from various studies can be compiled to provide a comparative overview.

#### **Preclinical Tumor Growth Inhibition**

SHP2 inhibitors have demonstrated significant anti-tumor activity in a range of preclinical cancer models, particularly those with RTK or RAS pathway alterations.

SHP2 Inhibitor	Cancer Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
TNO155	KRAS G12C NSCLC PDX	Combination with KRAS G12C inhibitor	Synergistic tumor shrinkage	[5]
ALK-mutant Neuroblastoma Xenograft	Combination with Lorlatinib	Delayed tumor growth and prolonged survival	[6]	
RMC-4630	KRAS-mutant NSCLC Xenograft	Monotherapy	Induced tumor cell senescence and impaired tumor growth	[7]
NF1-deficient tumors	Monotherapy	Induced tumor regressions	[8]	
SHP099 (Preclinical Tool Compound)	KRAS-mutant Pancreatic Cancer Xenograft	Combination with MEK inhibitor	Highly efficacious	[4]
KRAS-mutant Lung Cancer Xenograft	Combination with MEK inhibitor	Highly efficacious	[4]	



#### **Clinical Efficacy**

Early clinical trials have provided insights into the safety and preliminary efficacy of SHP2 inhibitors.

SHP2 Inhibitor	Clinical Trial	Cancer Type	Key Findings	Reference
TNO155	NCT03114319	Advanced Solid Tumors	Favorable pharmacokinetic s and safety. Limited monotherapy efficacy.	[5][9]
NCT04330664, NCT04699188	KRAS G12C- mutant Solid Tumors	Promising activity in combination with KRAS G12C inhibitors.	[5]	
RMC-4630	Phase 1	RAS-addicted Solid Cancers	Disease control rate of 67% for all KRAS mutations and 75% for KRAS G12C mutations.	[10]

## **Impact on the Tumor Microenvironment**

A key aspect of TNO155's therapeutic potential lies in its ability to modulate the immunosuppressive TME.

## **Effects on Tumor-Infiltrating Lymphocytes (TILs)**

SHP2 inhibition has been shown to enhance anti-tumor immunity by increasing the infiltration and activation of cytotoxic T lymphocytes.



SHP2 Inhibitor	Finding	Cancer Model	Reference
TNO155 (and other SHP2i)	Increased CD8+ T cell infiltration	Syngeneic KRAS G12C-mutant PDAC and NSCLC models	[7]
RMC-4550	Modulated T cell infiltrates similar to checkpoint blockade	Preclinical models	

#### **Effects on Myeloid Cells**

SHP2 plays a crucial role in the differentiation and function of myeloid cells, particularly tumor-associated macrophages (TAMs).

SHP2 Inhibitor	Finding	Mechanism	Reference
TNO155 (and other SHP2i)	Decreased myeloid suppressor cells	Remodeling of the immune microenvironment	[7]
RMC-4550	Selective depletion of pro-tumorigenic M2 macrophages and increase in M1 macrophages	Attenuation of CSF-1 receptor signaling	
SHP2 Knockout	Promotes M2 polarization	Activation of p-STAT3 and inhibition of p-NF- κΒ p65	[11]
Low SHP2 expression	Promotes M2 polarization and exosome release	Activation of PI3K/AKT pathway	[12][13]

# Experimental Protocols In Vivo Tumor Growth Inhibition Studies



Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors as single agents or in combination with other therapies in preclinical cancer models.

#### General Protocol:

- Cell Line and Animal Model Selection: Choose appropriate cancer cell lines (e.g., KRAS-mutant NSCLC or pancreatic cancer) and immunocompromised (for xenografts) or syngeneic (for immunotherapy studies) mouse models.
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups and administer the SHP2 inhibitor (e.g., TNO155, RMC-4630) and/or other therapeutic agents via the appropriate route (e.g., oral gavage).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling pathways (e.g., Western blot for p-ERK).

## **Western Blotting for SHP2 Pathway Analysis**

Objective: To assess the effect of SHP2 inhibitors on the phosphorylation status of key proteins in the MAPK signaling pathway.

#### Protocol:

- Cell Lysis: Treat cancer cells with the SHP2 inhibitor for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total SHP2, phospho-SHP2 (Tyr542), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Specific antibody clones and dilutions should be optimized for each experiment (e.g., anti-SHP2 antibody [Y478] (ab32083) or SHP-2 Antibody #3752).[14][15]
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### Flow Cytometry for Tumor Microenvironment Analysis

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment following treatment with SHP2 inhibitors.

#### Protocol:

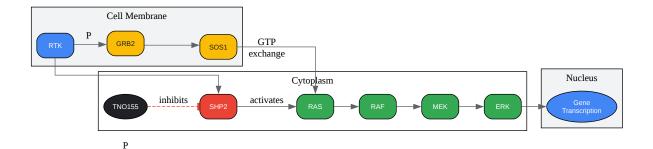
- Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
- Cell Staining:
  - Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies
     against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).
  - Intracellular Staining: For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, fix and permeabilize the cells before staining with the respective antibodies.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis and Gating Strategy:



- Gate on live, single cells.
- Identify immune cells by gating on CD45+ cells.
- Further phenotype lymphocyte populations (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+ helper T cells) and myeloid populations (e.g., F4/80+ macrophages, Gr-1+ myeloid-derived suppressor cells). A representative gating strategy is crucial for accurate analysis. [16][17][18][19][20]

## **Signaling Pathways and Experimental Workflows**

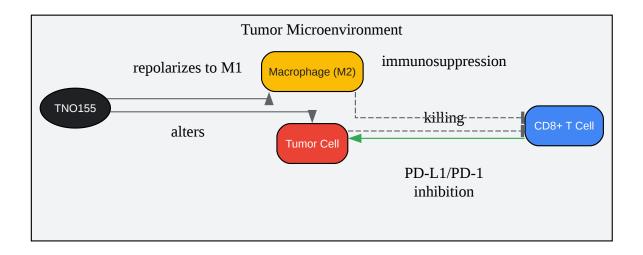
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.



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Caption: TNO155 inhibits the SHP2-mediated activation of the RAS-MAPK pathway.

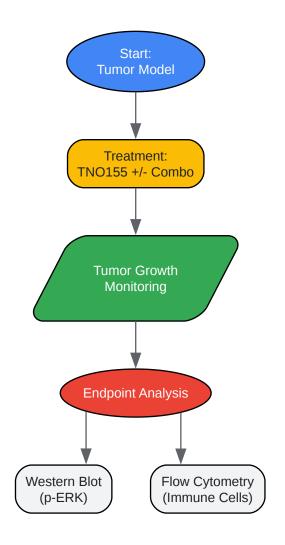




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Caption: TNO155 remodels the tumor microenvironment to enhance anti-tumor immunity.





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Caption: Workflow for evaluating the in vivo efficacy of TNO155.

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